molecular formula C7H12F3NO2S B13514489 [1-(Trifluoromethyl)cyclopentyl]methanesulfonamide

[1-(Trifluoromethyl)cyclopentyl]methanesulfonamide

Cat. No.: B13514489
M. Wt: 231.24 g/mol
InChI Key: WJBSFCBTVXLQHQ-UHFFFAOYSA-N
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Description

[1-(Trifluoromethyl)cyclopentyl]methanesulfonamide is a high-value synthetic building block designed for advanced research and development, particularly in medicinal chemistry. This compound integrates two highly impactful functional groups: a sulfonamide and a trifluoromethyl (CF3) group, both known to critically enhance the properties of potential therapeutic agents. The trifluoromethyl group is a cornerstone in modern drug design, employed as a bioisostere to improve a molecule's metabolic stability, membrane permeability, and binding affinity through its pronounced electron-withdrawing effects and lipophilicity . Its strategic incorporation into drug candidates is a well-established tactic to optimize pharmacokinetic profiles . Simultaneously, the sulfonamide functional group serves as a versatile synthon for introducing sulfonyl groups into organic compounds, a key transformation in creating sulfonamide derivatives with diverse biological activities . Researchers can leverage this reagent in the synthesis of novel compounds for screening against a range of biological targets. Its structure, featuring the CF3 group on a cyclopentyl ring, provides a rigid, three-dimensional scaffold that can contribute to selective target engagement. This product is intended for research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

Molecular Formula

C7H12F3NO2S

Molecular Weight

231.24 g/mol

IUPAC Name

[1-(trifluoromethyl)cyclopentyl]methanesulfonamide

InChI

InChI=1S/C7H12F3NO2S/c8-7(9,10)6(3-1-2-4-6)5-14(11,12)13/h1-5H2,(H2,11,12,13)

InChI Key

WJBSFCBTVXLQHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CS(=O)(=O)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Sulfonamide Formation from Sulfonyl Halides or Sulfonic Acid Derivatives

The introduction of the methanesulfonamide group onto the cyclopentyl ring typically proceeds through sulfonyl halides or sulfonic acid intermediates.

General Synthetic Route for Sulfonamides
  • Sulfonyl halides (Ar–(R)z–SO2–X) are synthesized from sulfonic acid derivatives or sulfonate salts by halogenation (e.g., using oxalyl chloride).

  • The sulfonyl halide intermediate is then reacted with an amine reagent (e.g., ammonia or substituted amines) in an organic solvent system with a small amount of water to form the sulfonamide.

  • The reaction is conducted under mild conditions to minimize sulfur dioxide loss and impurity formation.

Step Reagents/Conditions Outcome Notes
a) Sulfonic acid derivative + oxalyl chloride Sulfonyl chloride formation Molar ratio oxalyl chloride: sulfonic acid ~2-3
b) Sulfonyl chloride + ammonia (or amine) + organic solvent + water Sulfonamide formation Isolation of sulfonamide by standard purification

Source: US7842834B2 Patent

Specific Considerations for Trifluoromethylcyclopentyl Sulfonamides
  • The trifluoromethyl group on the cyclopentyl ring may influence reactivity and stability; thus, reaction conditions are optimized to avoid decomposition.

  • The use of metal-free, mild sulfonamide introduction methods has been reported for electron-rich aromatic compounds and may be adapted for cycloalkyl substrates to improve yields and reduce harsh conditions.

Nucleophilic Aromatic Substitution and Protecting Group Strategies

  • For related sulfonamide derivatives, nucleophilic aromatic substitution (SNAr) reactions under basic conditions (potassium carbonate or cesium carbonate in DMSO or DMF at 80-100°C) are employed to introduce sulfonamide moieties.

  • Amino protecting groups (e.g., methoxymethyl, tert-butyl carbamate) are used to facilitate multi-step syntheses and are removed under mild conditions after sulfonamide formation.

  • Palladium-catalyzed cross-coupling reactions and Sandmeyer-type reactions (diazotization followed by substitution) are also used in related sulfonamide syntheses.

Source: WO2014170793A1 Patent

Summary Table of Key Preparation Steps for [1-(Trifluoromethyl)cyclopentyl]methanesulfonamide

Preparation Stage Method/Conditions Reagents/Catalysts Yield/Notes
Trifluoromethyl cyclopentyl intermediate synthesis Grignard reaction of halo benzotrifluoride with Mg, ketene addition Mg, iodine catalyst, Fe(AcAc)3, organic acid 80-85% yield of oxime intermediate
Conversion to sulfonyl halide Halogenation of sulfonic acid derivative Oxalyl chloride, DMF as co-catalyst Controlled conditions to minimize SO2 loss
Sulfonamide formation Reaction of sulfonyl halide with ammonia or amine Ammonia, organic solvent + small water amount Mild conditions, isolation by standard methods
Purification Crystallization or solvent extraction Cyclopentane, cyclohexane, dichloromethane >99% purity achievable

Research Results and Observations

  • The Grignard-based synthesis route for trifluoromethyl-substituted ketones is efficient, scalable, and avoids the use of expensive cryogenic reagents, making it industrially attractive.

  • Sulfonamide formation via sulfonyl halides is well-established, with recent improvements reducing impurity formation and sulfur dioxide loss.

  • Protecting group strategies and palladium-catalyzed cross-coupling reactions offer versatility in synthesizing complex sulfonamide derivatives related to the target compound.

  • Metal-free sulfonamide introduction methods are emerging as milder alternatives, potentially applicable to cycloalkyl systems to improve synthetic efficiency.

Chemical Reactions Analysis

Types of Reactions

[1-(Trifluoromethyl)cyclopentyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the methanesulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

[1-(Trifluoromethyl)cyclopentyl]methanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of [1-(Trifluoromethyl)cyclopentyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs. Carbamoyl/Esters : The trifluoromethyl group in the target compound provides steric bulk and electron-withdrawing effects, contrasting with carbamoyl or ester groups in analogs, which may enhance polarity or hydrolytic instability .
  • Sulfonamide vs.

Physicochemical Properties

Property This compound EP00342850 Analog WO92/14706 Analog
Lipophilicity (LogP) High (CF₃ increases hydrophobicity) Moderate (polar substituents) Low (t-Boc and proline)
Solubility Low in water (non-polar CF₃) Moderate (carboxylic acid) Low (large hydrophobic groups)
Metabolic Stability High (CF₃ resists oxidation) Variable (ester hydrolysis) Moderate (Boc protection)

Analysis :

  • The trifluoromethyl group significantly enhances metabolic stability compared to esters (e.g., WO92/14706) or unprotected amines .
  • Sulfonamides generally exhibit lower aqueous solubility than carboxylic acids, which may necessitate formulation adjustments for bioavailability .

Pharmacological Activity

While explicit data for the target compound is unavailable, inferences can be drawn from structurally related compounds:

  • EP00342850 Analog : Disclosed as a protease inhibitor, with the carboxylic acid group critical for binding to enzymatic active sites .
  • WO92/14706 Analog : Designed as a prodrug, with the t-Boc group improving oral absorption before enzymatic cleavage .
  • Target Compound : The sulfonamide group may mimic carboxylate binding in enzymes (e.g., carbonic anhydrase), while the CF₃ group could reduce off-target interactions due to steric effects .

Biological Activity

[1-(Trifluoromethyl)cyclopentyl]methanesulfonamide is a chemical compound with the molecular formula C7H12F3NO2S and a molecular weight of 231.24 g/mol. Its unique structure, featuring a trifluoromethyl group attached to a cyclopentyl ring and a methanesulfonamide moiety, positions it as an interesting candidate for various biological applications, particularly in medicinal chemistry.

The compound's properties are summarized in the following table:

PropertyValue
Molecular FormulaC7H12F3NO2S
Molecular Weight231.24 g/mol
IUPAC NameThis compound
InChIInChI=1S/C7H12F3NO2S/c8-7(9,10)6(3-1-2-4-6)5-14(11,12)13/h1-5H2,(H2,11,12,13)
InChI KeyWJBSFCBTVXLQHQ-UHFFFAOYSA-N
Canonical SMILESC1CCC(C1)(CS(=O)(=O)N)C(F)(F)F

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances its lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, it can modulate the activity of enzymes or receptors involved in various biochemical pathways.

Potential Targets

  • Enzymes : The compound may inhibit specific enzymes that are crucial for cellular processes.
  • Receptors : It could interact with receptors that play roles in signaling pathways.

Biological Activity Studies

Recent studies have explored the potential of this compound as an enzyme inhibitor. For instance, it has been investigated in the context of SARS-CoV-2 main protease inhibitors, where modifications to similar compounds have shown promising results in terms of enzymatic inhibition and antiviral activity .

Case Study: SARS-CoV-2 Protease Inhibition

A study highlighted the importance of trifluoromethyl groups in enhancing the properties of compounds aimed at inhibiting the main protease (Mpro) of SARS-CoV-2. Compounds with similar structures exhibited varying degrees of inhibitory activity against Mpro, with some showing IC50 values in the nanomolar range. This suggests that this compound could potentially be optimized for similar applications .

Research Applications

The compound has diverse applications across several fields:

  • Medicinal Chemistry : Investigated for potential drug development due to its unique structural features.
  • Biochemical Research : Used as a tool compound to study enzyme mechanisms and cellular pathways.
  • Agricultural Chemistry : Explored for potential use in developing agrochemicals.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:

CompoundStructure DescriptionBiological Activity
TrifluoromethylbenzeneTrifluoromethyl group on benzeneLimited biological activity
TrifluoromethylsulfonamideTrifluoromethyl on sulfonamideModerate enzyme inhibition
This compoundUnique cyclopentyl and methanesulfonamide structurePromising enzyme inhibition potential

Q & A

Q. What experimental approaches validate the proposed mechanism of action in antiviral studies?

  • Methodological Answer :
  • Time-Kill Assays : Compare viral load reduction (RT-qPCR) in treated vs. untreated cells. EC₅₀ values <10 μM suggest direct viral protein targeting .
  • Resistance Mutagenesis : Serial passage of virus under sublethal compound concentrations identifies mutations in putative target proteins (e.g., viral proteases) .

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